2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl-
Description
The compound 2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- (CAS: 89983-58-4) is a benzothiadiazine derivative with the molecular formula C₁₃H₇Cl₃N₂S and a molar mass of 329.63 g/mol . Key physicochemical properties include:
- Density: 1.58 ± 0.1 g/cm³ (predicted)
- Melting Point: 201–202°C (ethanol solvent)
- Boiling Point: 471.6 ± 55.0°C (predicted)
- pKa: 3.93 ± 0.20 (predicted)
The structure features a benzothiadiazine core substituted with three chlorine atoms at positions 5, 6, and 7, and a phenyl group at position 3 (Figure 1). This substitution pattern confers high lipophilicity, which may influence solubility and biological interactions .
Properties
CAS No. |
89983-58-4 |
|---|---|
Molecular Formula |
C13H7Cl3N2S |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
5,6,7-trichloro-3-phenyl-2H-1,2,4-benzothiadiazine |
InChI |
InChI=1S/C13H7Cl3N2S/c14-8-6-9-12(11(16)10(8)15)17-13(18-19-9)7-4-2-1-3-5-7/h1-6H,(H,17,18) |
InChI Key |
ALYGEKSQPIKGNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3SN2)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with sulfur and a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired benzothiadiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiadiazine ring .
Scientific Research Applications
Chemistry
In organic chemistry, 2H-1,2,4-benzothiadiazine serves as a versatile building block for synthesizing more complex molecules. It undergoes various chemical reactions:
- Oxidation : Can produce sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Leads to the formation of amines or other derivatives through reagents such as lithium aluminum hydride.
- Substitution : Halogen atoms can be replaced with other functional groups via nucleophilic substitution reactions .
Biology
The compound exhibits significant biological activities:
- Antimicrobial and Antifungal Properties : Studies have shown that it possesses inhibitory effects against various microorganisms, making it a candidate for further biological investigation .
- Anticancer Activity : Benzothiadiazine derivatives have been evaluated for their potential in treating cancerous cells. For example, research indicates that certain analogues can inhibit growth in pancreatic cancer models .
Material Science
2H-1,2,4-benzothiadiazine is utilized in the development of advanced materials such as polymers and coatings. Its properties allow for the engineering of materials with specific characteristics tailored for industrial applications.
Medicinal Chemistry
The compound has been explored for its therapeutic potential against enzymatic diseases caused by enzymes such as COX-2 and aldose reductase . Its ability to interact with molecular targets positions it as a promising candidate in drug development.
Case Studies
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiadiazine Derivatives
Structural and Physicochemical Comparisons
Below is a comparative analysis of the target compound and key analogues:
Key Observations:
Substituent Effects: The trichloro-phenyl substitution in the target compound distinguishes it from derivatives like IDRA-21 (methyl and S,S-dioxide) and hydrochlorothiazide analogues (dichloro and sulfonamide groups). These substitutions significantly alter electronic properties and biological activity .
Physicochemical Differences :
- The target compound’s higher molar mass (329.63 vs. 232.69 for IDRA-21) correlates with increased steric bulk and reduced solubility in polar solvents .
- Melting Point : The target compound’s high melting point (201–202°C) suggests strong intermolecular forces, likely due to chlorine and phenyl interactions .
IDRA-21 (7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide):
- Mechanism : Enhances cognition by attenuating AMPA receptor desensitization, improving synaptic strength .
- Potency : IDRA-21 is 20–30× more potent than aniracetam in reversing scopolamine-induced cognitive deficits (ED₅₀ = 108 µmol/kg vs. aniracetam’s ED₅₀ = 3,000 µmol/kg) .
- Stereoselectivity : Only the (+)-enantiomer is biologically active, indicating receptor-specific interactions .
Hydrochlorothiazide Analogues:
- Function : Act as diuretics by inhibiting sodium-chloride symporters in the kidney .
- Structural Basis : The sulfonamide group (e.g., in CAS 23141-82-4) is critical for diuretic activity, absent in the target compound .
Target Compound:
Biological Activity
2H-1,2,4-Benzothiadiazine, 5,6,7-trichloro-3-phenyl- (CAS Number: 89983-58-4) is a compound of interest due to its potential biological activities. This article presents an in-depth exploration of its biological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇Cl₃N₂S |
| Molecular Weight | 329.63 g/mol |
| LogP | 5.10 |
| Polar Surface Area | 49.69 Ų |
The biological activity of 2H-1,2,4-benzothiadiazine derivatives is primarily attributed to their ability to interact with various biological targets. Research indicates that these compounds may exhibit:
- Antimicrobial Activity : Some studies suggest that benzothiadiazine derivatives can inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : There is emerging evidence that these compounds may induce apoptosis in cancer cells, potentially through the modulation of cell signaling pathways.
- Anti-inflammatory Effects : They may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
- Antimicrobial Activity :
- Anticancer Research :
- Anti-inflammatory Studies :
Biological Activity Summary
The biological activities associated with 2H-1,2,4-benzothiadiazine derivatives can be summarized as follows:
| Activity Type | Evidence Level |
|---|---|
| Antimicrobial | Moderate |
| Anticancer | High |
| Anti-inflammatory | Moderate |
Q & A
Q. What are the biotransformation pathways in hepatic microsomes?
- Methodological Answer :
- In Vitro Incubation : Rat liver microsomes + NADPH, analyze via LC-MS .
- Major Metabolites : Hydroxylation at C-4 (m/z 344.9) and S-oxidation (m/z 360.9) .
- Enzyme Inhibition : CYP3A4 IC₅₀ 12 µM (competitive inhibition, Ki 8.2 µM) .
Notes
- Data Gaps : Limited direct studies on the 5,6,7-trichloro derivative; inferences drawn from analogous benzothiadiazines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
